4,5-dimethoxy-10H-anthracen-9-one
Description
4,5-Dimethoxy-10H-anthracen-9-one is an anthracenone derivative characterized by methoxy groups at positions 4 and 5 of the anthracene backbone. Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of approximately 270.28 g/mol. This compound is synthesized via the reduction of 1,8-dimethoxyanthracenedione using zinc dust and aqueous ammonia, though alternative reducing agents like SnCl₂ in HCl and acetic acid yield structural isomers . The tautomeric equilibrium between keto and enol forms (e.g., 9-keto vs. 9-hydroxy) influences its reactivity and biological interactions . Notably, this compound serves as a precursor to bioactive derivatives like isoanthralin (4,5-dihydroxy-9(10H)-anthracenone) through ether cleavage, highlighting its significance in medicinal chemistry .
Properties
CAS No. |
76403-03-7 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4,5-dimethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-7-3-5-10-12(14)9-13-11(16(10)17)6-4-8-15(13)19-2/h3-8H,9H2,1-2H3 |
InChI Key |
YNXDXUPTUFLKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-10H-anthracen-9-one typically involves the substitution of anthracene at specific positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency and high yields . The reaction conditions often include the use of palladium catalysts and specific boronic acids or halides as reactants .
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, involves large-scale chemical synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-10H-anthracen-9-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halides or boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, halides, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high efficiency and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce anthraquinones, while substitution reactions may yield various substituted anthracenes .
Scientific Research Applications
4,5-Dimethoxy-10H-anthracen-9-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-10H-anthracen-9-one involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| 4,5-Dimethoxy-10H-anthracen-9-one | C₁₆H₁₄O₃ | 270.28 | 4-OCH₃, 5-OCH₃ | Ketone, Methoxy |
| 4,5-Dimethoxy-2-methylanthracene-9(10H)-one | C₁₇H₁₆O₃ | 268.31 | 4-OCH₃, 5-OCH₃, 2-CH₃ | Ketone, Methoxy, Methyl |
| Isoanthralin (4,5-Dihydroxy-9(10H)-anthracenone) | C₁₄H₁₀O₃ | 242.23 | 4-OH, 5-OH | Ketone, Hydroxy |
| 10,10-Dimethyl-9(10H)-anthracenone | C₁₆H₁₄O | 222.28 | 10,10-CH₃ | Ketone, Dimethyl |
| 1-Amino-4,5-dimethoxy-9,10-anthracenedione | C₁₆H₁₃NO₄ | 283.28 | 1-NH₂, 4-OCH₃, 5-OCH₃ | Amino, Methoxy, Diketone |
Key Observations:
- Substituent Effects : Methoxy groups (electron-donating) enhance stability and reduce polarity compared to hydroxy derivatives. For example, isoanthralin’s dihydroxy groups increase hydrophilicity, making it more reactive in biological systems .
- Tautomerism: 1,8-Dimethoxy-9(10H)-anthracenone exists as a tautomer (1,8-dimethoxy-9-hydroxyanthracene), impacting its redox behavior and interaction with biological targets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (XLogP3) | Topological Polar Surface Area (Ų) | Solubility |
|---|---|---|---|
| This compound | ~2.5 (est.) | 35.5 | Low in water, high in DMSO |
| Isoanthralin | ~1.8 | 57.6 | Moderate in polar solvents |
| 10,10-Dimethyl-9(10H)-anthracenone | 4.6 | 17.1 | Lipophilic, insoluble in water |
| 1-Amino-4,5-dimethoxy-9,10-anthracenedione | ~1.2 | 83.6 | Low water solubility |
- Lipophilicity: 10,10-Dimethyl-9(10H)-anthracenone’s high LogP (4.6) reflects its lipophilicity, favoring membrane permeability .
- Polarity: Hydroxy and amino groups increase polar surface area (e.g., isoanthralin: 57.6 Ų), enhancing solubility in polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
